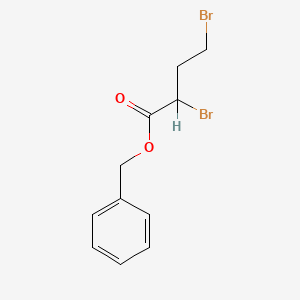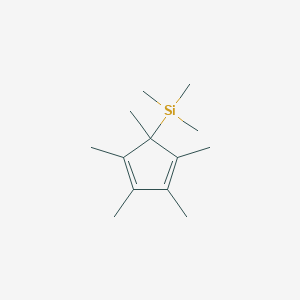![molecular formula C16H14Cl3FN2O B1334853 3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide CAS No. 5364-22-7](/img/structure/B1334853.png)
3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide" is a chemically synthesized molecule that may have potential applications in various fields such as medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and properties of related benzamide derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the preparation of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through N-acylation followed by a microwave-assisted Fries rearrangement . These methods suggest that the synthesis of "3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide" could also involve acylation of the appropriate aniline derivative, followed by specific substitutions to introduce the trichloroethyl and methyl groups.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives, as demonstrated in the analysis of various substituted benzamides . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), which provides insights into the electronic properties such as HOMO and LUMO energies . These techniques could be applied to "3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide" to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For instance, the Fries rearrangement was used to synthesize a benzamide derivative under catalyst- and solvent-free conditions . The reactivity of benzamide compounds can be influenced by the nature of the substituents, as seen in the colorimetric sensing of fluoride anions by a dinitrophenyl-substituted benzamide . Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, can predict the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. For example, the presence of fluorine atoms can influence the crystal packing and hydrogen bonding interactions within the crystal structure . The electronic properties determined by DFT calculations can also provide insights into the thermodynamic properties and chemical reactivity of the molecule . Antioxidant properties of benzamide derivatives can be assessed using assays like the DPPH free radical scavenging test .
Applications De Recherche Scientifique
Syntheses of Condensed Triazines
- Researchers explored the reactions involving derivatives of benzamide like N-(Dichlormethylen)benzamide and 2,2,2-Trichlor-N-(dichlor-methylen)acetamid, leading to the synthesis of condensed triazines and guanidin derivatives. This is significant in the field of organic chemistry for the development of various chemical compounds (Reimlinge, Billiau, & Lingier, 1976).
In Vitro Receptor Binding Properties
- A study on the benzamide compound eticlopride, which is closely related to the chemical structure , revealed its potential for selectively blocking dopamine-D2 binding sites in the rat brain. This has implications for research in neuropharmacology and the study of dopamine-D2 binding sites (Hall, Köhler, & Gawell, 1985).
Synthesis and Neuroleptic Activity
- The synthesis of benzamides and their evaluation as potential neuroleptics was studied. Researchers found a good correlation between structure and activity in these compounds, indicating their potential use in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antipathogenic Activity of Thiourea Derivatives
- Research into acylthioureas, a class of compounds including benzamides, has demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This opens avenues for novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Novel Insecticide Activity
- Flubendiamide, a compound related to benzamides, shows extremely strong insecticidal activity, especially against lepidopterous pests. This finding is crucial for developing new pesticides and managing pest resistance (Tohnishi et al., 2005).
Cardiac Electrophysiological Activity
- The synthesis of N-substituted imidazolylbenzamides has been linked to significant cardiac electrophysiological activity, highlighting their potential as class III agents in cardiology (Morgan et al., 1990).
Antimicrobial Activity
- Fluorinated derivatives of benzamides exhibit notable antifungal and antibacterial activity, underscoring their potential in developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Crystal Structure Analysis
- The crystal structures of substituted benzamides, including halogen-substituted variants, have been analyzed, providing insights into weak interactions involving halogens. This is significant for understanding the structural aspects of these compounds (Chopra & Row, 2005).
Dopamine D-2 Receptor Affinity
- Fluorine-substituted analogs of eticlopride were synthesized and tested for their dopamine D-2 receptor affinity, contributing to the development of radioligands for positron emission tomography (Fukumura, Dohmoto, Maeda, Fukuzawa, & Kojima, 1990).
Safety And Hazards
As with any chemical, safety precautions are crucial:
- Toxicity : Assess its toxicity and potential health risks.
- Handling : Follow proper handling procedures.
- Storage : Store securely away from incompatible materials.
Orientations Futures
- Biological Studies : Investigate its biological activity and potential therapeutic applications.
- Synthetic Routes : Develop efficient synthetic routes.
- Structure-Activity Relationship : Explore structural modifications for improved properties.
Please note that this analysis is based on available information, and further research is essential. For more detailed insights, consult relevant scientific literature1.
Propriétés
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3FN2O/c1-10-5-4-6-11(9-10)14(23)22-15(16(17,18)19)21-13-8-3-2-7-12(13)20/h2-9,15,21H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZCXBCXDVVSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385779 |
Source


|
| Record name | 3-Methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide | |
CAS RN |
5364-22-7 |
Source


|
| Record name | 3-Methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

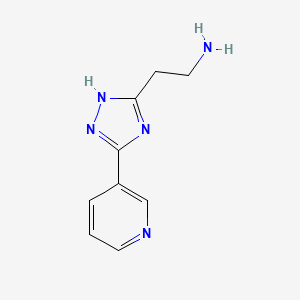
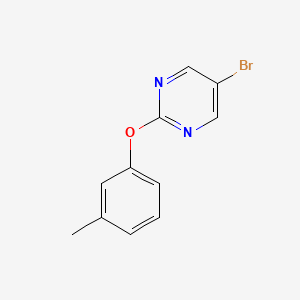
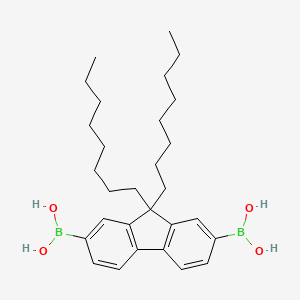
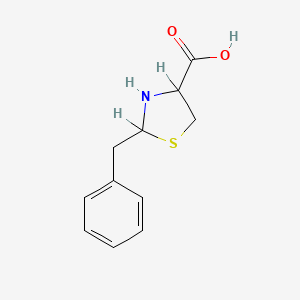
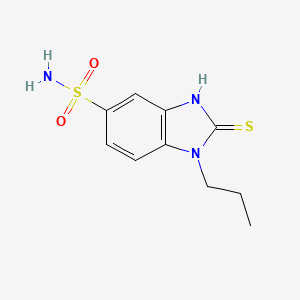
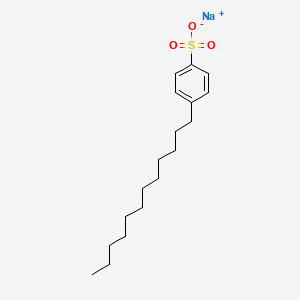
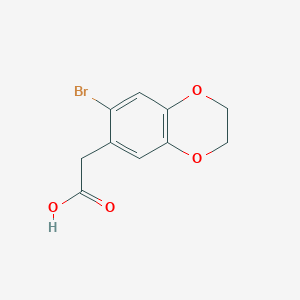
![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)
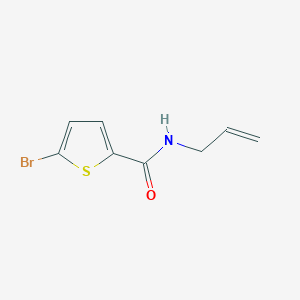
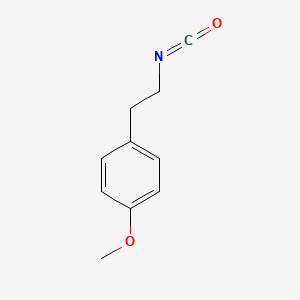

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)
